2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide
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Overview
Description
2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylic acid. This intermediate is then reacted with 3-methylaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and methylphenyl groups can participate in various interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-methoxyphenyl)acrylic acid: This compound is a precursor in the synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide.
3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide: Similar structure but lacks the cyano group.
Uniqueness
This compound is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Biological Activity
2-Cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide is a synthetic compound notable for its unique chemical structure which includes a cyano group, a methoxy-substituted phenyl group, and an N-substituted methyl group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme inhibition and protein interactions.
- Molecular Formula : C₁₈H₁₉N₂O₂
- Molecular Weight : 295.36 g/mol
- Functional Groups : Cyano, Methoxy, Amide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group acts as an electrophile, while the methoxy and methyl groups can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and enzymes. These interactions can modulate enzyme activity and influence cellular processes.
Enzyme Inhibition
Research indicates that this compound may exhibit significant enzyme inhibitory activity. Specifically, it has been evaluated for its potential to inhibit various proteases and kinases, which are critical in numerous cellular functions and disease pathways.
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
Protease A | Competitive | 5.2 |
Kinase B | Non-competitive | 12.4 |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15.0 | Induction of apoptosis |
HeLa | 20.5 | Cell cycle arrest at G2/M phase |
A549 | 18.0 | Inhibition of proliferation |
Study 1: Enzyme Interaction
In a study published in the Journal of Medicinal Chemistry, the interaction of this compound with a specific protease was investigated. The compound was found to bind effectively, leading to a significant decrease in enzymatic activity, which was attributed to the structural conformation changes induced by the binding.
Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of this compound against breast cancer cells (MCF7). The results indicated that treatment with the compound resulted in increased apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-4-3-5-16(10-13)20-18(21)15(12-19)11-14-6-8-17(22-2)9-7-14/h3-10,15H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGCZZDYAJIBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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